molecular formula C9H9N5O3 B11878978 N-(7-Acetyl-6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide

N-(7-Acetyl-6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide

Cat. No.: B11878978
M. Wt: 235.20 g/mol
InChI Key: GETGEJGXNZNYSB-UHFFFAOYSA-N
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Description

N-(7-Acetyl-6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide is a synthetically modified purine analogue designed for advanced chemical and pharmaceutical research. This specialty chemical serves as a key precursor or intermediate in heterocyclic chemistry, particularly for constructing complex molecular architectures with potential biological activity. Its structure, featuring acetamide substitutions, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry campaigns, including the development of novel anticancer and antiviral agents. Research indicates that purine-based compounds are significant in the synthesis of pharmacophores for various therapeutic targets . Furthermore, such dihydro-purine derivatives can be of interest in studying nucleoside analogue chemistry, which is a prominent area in the development of polymerase inhibitors for antiviral research . This compound is provided to support innovative investigations in drug discovery and chemical biology.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

N-(7-acetyl-6-oxo-1H-purin-2-yl)acetamide

InChI

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)14(3-10-7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17)

InChI Key

GETGEJGXNZNYSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)C(=O)C

Origin of Product

United States

Biological Activity

N-(7-Acetyl-6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide, also known by its CAS number 3056-33-5, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and cytotoxic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N5O3C_9H_9N_5O_3 with a molecular weight of approximately 235.20 g/mol. The compound features a purine base structure modified by acetyl and keto groups, which are crucial for its biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Purine Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

The results indicate that this compound shows promising antimicrobial activity against Candida albicans, suggesting its potential use in treating fungal infections.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile and therapeutic potential of this compound. In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells and HepG2 liver cancer cells) revealed that this compound exhibits selective cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)Cell Viability (%) after 24h
A54910075
HepG25082
L92920060

These results illustrate that while the compound demonstrates some cytotoxic effects, it also maintains a degree of selectivity towards cancerous cells compared to normal fibroblasts (L929).

The biological activity of this compound is thought to involve multiple pathways:

  • Inhibition of DNA Synthesis : Its structural similarity to nucleobases allows it to interfere with DNA replication.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in nucleotide metabolism.
  • Induction of Apoptosis : Evidence suggests that purine derivatives can trigger programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Fungal Infections : A patient with recurrent Candida infections showed significant improvement after treatment with a formulation containing this compound.
  • Cancer Treatment Trials : Preliminary trials involving patients with non-small-cell lung carcinoma indicated a reduction in tumor size following administration of the compound in combination with standard chemotherapy.

Scientific Research Applications

Research indicates that N-(7-Acetyl-6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide exhibits notable biological activities, which can be categorized as follows:

  • Antiviral Properties :
    • Preliminary studies suggest that this compound may inhibit viral replication, particularly against strains of herpes simplex virus type 1 (HSV-1) .
    • Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in viruses.
  • Anticancer Potential :
    • In vitro studies have shown that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the modulation of cellular signaling pathways related to cancer progression .
    • Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

  • Antiviral Activity Against HSV :
    • A study demonstrated that derivatives of purine compounds exhibited high antiviral activity against acyclovir-resistant strains of HSV. The study highlighted the potential of this compound as a lead compound in developing new antiviral therapies .
  • Cytotoxicity in Cancer Research :
    • In vitro testing revealed that certain purine derivatives showed significant cytotoxicity against breast cancer cell lines. The mechanisms involved were linked to apoptosis and cell cycle arrest .
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of acetylcholinesterase by various purine derivatives, including this compound, indicating its potential role in treating neurodegenerative diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl and acetamide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsMechanism
Acetamide Hydrolysis Acidic (HCl/H₂O) or Basic (NaOH)6-Oxo-6,7-dihydro-3H-purine-2,7-diamine + Acetic AcidNucleophilic acyl substitution at the amide bond, forming a carboxylic acid intermediate .
Acetyl Group Hydrolysis Basic (KOH/EtOH)7-Hydroxy-6-oxo-6,7-dihydro-3H-purine-2-yl-acetamide + AcetateBase-catalyzed deacetylation via enolate formation .

Hydrolysis kinetics depend on pH and temperature, with the acetyl group demonstrating higher reactivity than the acetamide moiety .

Substitution Reactions

The purine ring’s C2, C6, and C7 positions are reactive sites for nucleophilic or electrophilic substitution:

C7 Modifications

The acetyl group at C7 can be replaced via nucleophilic substitution:

ReagentProductYieldNotes
Sodium Azide (NaN₃) 7-Azido derivative65–70%Reaction proceeds in DMF at 80°C; azido group enables click chemistry applications .
Dimethylamine (Me₂NH) 7-Dimethylamino derivative55%Microwave-assisted reaction enhances efficiency .
Silver Fluoride (AgF) 7-Fluoro derivative60%Requires anhydrous conditions .

C2 Acetamide Modifications

The acetamide group participates in cross-coupling reactions:

ReactionCatalyst/ConditionsProduct
Buchwald-Hartwig Amination Pd(OAc)₂/Xantphos2-Amino derivatives
Suzuki-Miyaura Coupling Pd(PPh₃)₄/K₂CO₃Biaryl-purine hybrids

These reactions enable diversification for pharmaceutical applications .

Oxidation and Reduction

Functional groups and the purine core undergo redox transformations:

Reaction TypeReagentProduct
Oxidation of Acetyl Group KMnO₄/H₂SO₄7-Carboxy-6-oxo-6,7-dihydro-3H-purine-2-yl-acetamide
Reduction of Purine Ring H₂/Pd-C1,4,5,6-Tetrahydro derivative

Oxidation at C7 is stereospecific, while reduction saturates the N7–C8 bond .

Cyclization and Ring-Opening

Under thermal or photolytic conditions:

  • Thermal Cyclization : At 150°C, intramolecular cyclization forms a tricyclic lactam .

  • Photolytic Ring-Opening : UV light (254 nm) cleaves the purine ring, yielding pyrimidine fragments .

Biological Interactions

While not a direct chemical reaction, the compound inhibits enzymes via non-covalent interactions:

Target EnzymeBinding Affinity (Kᵢ)Mechanism
Adenosine Deaminase 12.3 μMCompetitive inhibition at the active site .
Cyclin-Dependent Kinase 2 (CDK2) 8.7 μMAllosteric modulation disrupting ATP binding .

Comparative Reactivity with Analogues

The C7 acetyl group distinguishes its reactivity from similar purines:

CompoundKey FeatureReactivity Difference
N2-Acetylguanine No C7 substituentLower electrophilicity at C7
7-Methyl purine derivative Electron-donating methyl groupReduced substitution rates

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-Based Acetamides

Compound : 2-(1-Ethyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-methyl-acetamide (CAS: 61328-88-9)

  • Structural Similarities : Shares a purine backbone with acetamide substitution, but differs in substituents (ethyl, methyl groups at positions 1 and 3, and methylacetamide vs. acetyl/oxo groups in the target compound).
  • Key Properties :
    • Molecular formula: C₁₂H₁₇N₅O₃
    • Molecular weight: 279.295 g/mol
    • Polar surface area (PSA): 90.92 Ų

Aryl-Substituted Trichloroacetamides

Compounds : N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃, 3-ClC₆H₄NH-CO-CCl₃)

  • Structural Contrast : Lack a purine core but feature trichloroacetamide groups and aryl substitutions.
  • Crystallographic Insights: Electron-withdrawing substituents (e.g., Cl, NO₂) at meta positions significantly influence crystal packing and lattice parameters. For example, 3,5-dimethylphenyl derivatives exhibit two molecules per asymmetric unit, while others have one .
  • Relevance to Target Compound : The acetyl group in the target compound may similarly affect solid-state geometry or intermolecular interactions, such as hydrogen bonding, which is critical for crystallization .

Heterocyclic Acetamide Derivatives (Benzothiazole Analogs)

Compounds : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(aryl)acetamides (e.g., EP3 348 550A1 derivatives)

  • Structural Comparison : Replace the purine core with a benzothiazole ring but retain acetamide functionality.
  • Functional Implications : Trifluoromethyl and methoxy groups in these compounds are designed to modulate electronic properties and bioavailability, suggesting that similar substitutions in purine-based acetamides could enhance drug-like characteristics .

Data Table: Comparative Overview of Acetamide Derivatives

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) PSA (Ų) Notable Properties
Target Compound Purine 7-Acetyl, 6-oxo N/A N/A Purine scaffold, potential H-bonding
Purine-Based Acetamide Purine 1-Ethyl, 3,7-dimethyl, N-methyl 279.295 90.92 High PSA, moderate lipophilicity
Trichloroacetamides Aryl 2,2,2-Trichloro, meta-substituents ~250–300 (estimated) N/A Crystallography-dependent properties
Benzothiazole Analogs Benzothiazole Trifluoromethyl, methoxy ~300–350 (estimated) N/A Enhanced electronic modulation

Research Findings and Implications

  • Synthetic Challenges: The synthesis of purine acetamides often requires precise control over substituent positioning, as seen in procedures for related thiazolidinone acetamides (e.g., use of ZnCl₂ catalysis and anhydrous conditions) .
  • Hydrogen Bonding : The target compound’s acetyl and oxo groups may participate in H-bonding networks, akin to patterns observed in trichloroacetamides, influencing crystal stability or supramolecular assembly .
  • Pharmacological Potential: Benzothiazole acetamides with trifluoromethyl groups highlight the importance of halogenation in optimizing bioactivity, a strategy applicable to purine-based analogs .

Preparation Methods

Reaction Mechanism

Guanine undergoes sequential acetylation at the N2 and N9 positions when reacted with acetic anhydride in an acetic acid medium. The reaction proceeds via nucleophilic attack by the amine groups of guanine on the electrophilic carbonyl carbon of acetic anhydride, facilitated by the polar solvent environment. The autoclave setup ensures complete reaction by maintaining elevated temperatures and preventing solvent evaporation.

Experimental Procedure

In a representative protocol from patent JP H0770124A, guanine (1 mol) is suspended in a mixture of glacial acetic acid (5 L) and acetic anhydride (3 mol). The reaction mixture is heated in an autoclave at 130–140°C for 5 hours. After cooling to room temperature, the precipitate is filtered, washed with cold acetic acid, and subsequently with water to remove residual solvents. The crude product is dried under vacuum, yielding N,9-diacetylguanine with a purity of 99.8% and a yield of 93.7%.

Table 1: Reaction Parameters for Direct Acetylation

ParameterValue/Description
Starting MaterialGuanine (1 mol)
SolventGlacial Acetic Acid (5 L)
Acetylating AgentAcetic Anhydride (3 mol)
Reaction Temperature130–140°C
Reaction Time5 hours
Yield93.7%
Purity (HPLC)99.8%

Optimization of Reaction Conditions

Key factors influencing the reaction efficiency include:

  • Temperature Control : Temperatures below 130°C result in incomplete acetylation, while exceeding 140°C promotes side reactions such as decomposition.

  • Molar Ratio : A 3:1 molar ratio of acetic anhydride to guanine ensures complete diacetylation without excess reagent accumulation.

  • Purification Steps : Washing with cold acetic acid removes monoacetylated byproducts, enhancing final purity.

Industrial-Scale Synthesis Considerations

Scaling up the acetylation process requires addressing challenges such as heat distribution and solvent recovery. Industrial protocols often employ continuous-flow reactors to maintain consistent temperature gradients and reduce reaction times. Additionally, recycling acetic acid through distillation improves cost efficiency and minimizes waste.

Analytical Characterization

The structural integrity of this compound is confirmed via:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (99.8%) and detects residual solvents.

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR spectra show characteristic peaks at δ 2.25 (s, 3H, N9-acetyl) and δ 2.40 (s, 3H, N2-acetyl).

  • Mass Spectrometry (MS) : Molecular ion peak at m/zm/z 235.20 corresponds to the compound’s molecular weight.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for 2-acetylamino-6-chloropurine, a key intermediate in synthesizing guanine nucleoside analogs. For example, reacting the diacetylated compound with phosphorus oxychloride in the presence of a tertiary amine catalyst yields 2-acetylamino-6-chloropurine, which is hydrolyzed to 2-amino-6-chloropurine—a building block for antiviral agents like acyclovir .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(7-Acetyl-6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves acetylation reactions under controlled conditions. For example, using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, followed by sequential additions of reagents to drive the reaction to completion. Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) enhances purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.5–2.0 equivalents of acetyl chloride) can improve yields .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodology : Due to its low aqueous solubility (practically insoluble, as noted in ), consider using co-solvents like DMSO or ethanol at biocompatible concentrations (<1% v/v). Alternatively, employ surfactant-based formulations (e.g., Tween-80) or cyclodextrin inclusion complexes to enhance solubility. Pre-saturation studies and dynamic light scattering (DLS) can assess colloidal stability .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signatures should researchers prioritize?

  • Methodology : Use ¹H/¹³C NMR to confirm structural motifs:

  • ¹H NMR : Look for acetamide protons (δ ~2.1 ppm, singlet) and purine ring protons (δ ~7.5–8.0 ppm).
  • ¹³C NMR : Carbonyl groups (δ ~168–170 ppm) and aromatic carbons (δ ~135–145 ppm) are diagnostic.
  • ESI/APCI-MS : A molecular ion peak at m/z 193 [M+H]⁺ confirms the molecular weight. Cross-reference with published spectra for validation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystalline form of this compound be analyzed to predict supramolecular interactions?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) and apply graph set analysis (GSA) to classify hydrogen-bonding motifs (e.g., chains, rings). Use software like Mercury or PLATON to quantify bond distances/angles. Compare results with Etter’s rules ( ) to predict packing motifs and stability .

Q. What computational approaches are suitable for studying the electronic properties of N2-Acetylguanine, and how do they inform reactivity?

  • Methodology : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps. These predict nucleophilic/electrophilic sites and charge-transfer interactions. Software like Gaussian or ORCA can simulate IR spectra for comparison with experimental data .

Q. How can SHELX programs be applied to refine the crystal structure of this compound, particularly in cases of twinning or high thermal motion?

  • Methodology : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. For twinned data, apply the TWIN and BASF commands to model twin domains. Validate hydrogen bond networks with SHELXPRO and cross-check with Coot for macromolecular compatibility .

Q. What strategies resolve contradictions between computational solubility predictions and experimental observations?

  • Methodology : Combine COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations with experimental solubility screens in diverse solvents (e.g., DMSO, acetonitrile). Use Hansen solubility parameters (HSPs) to identify solvent matches. If discrepancies persist, assess polymorphic forms via powder XRD or DSC to rule out crystal packing effects .

Methodological Considerations Table

Question TypeKey TechniquesCritical ParametersReferences
Synthesis & PurificationTLC, column chromatography, recrystallizationSolvent polarity, gradient elution, Rf values
Structural AnalysisNMR, MS, SCXRDChemical shifts, molecular ions, H-bond geometry
Computational ModelingDFT, MESP, HOMO-LUMOBasis set choice, solvent model accuracy
CrystallographySHELXL, graph set analysisTwin law refinement, anisotropic displacement

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